molecular formula C11H15FO2 B7997174 2-(4-Fluoro-2-propoxyphenyl)ethanol

2-(4-Fluoro-2-propoxyphenyl)ethanol

Cat. No.: B7997174
M. Wt: 198.23 g/mol
InChI Key: AQULMBBKTFDLCM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H15FO2. It is characterized by the presence of a fluoro-substituted phenyl ring and a propoxy group attached to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-propoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethanol derivative. The reaction typically occurs under mild conditions, with the aldehyde being reduced to the corresponding alcohol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method allows for the efficient reduction of the aldehyde precursor to the alcohol, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Fluoro-2-propoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-propoxyphenyl)ethanol involves its interaction with specific molecular targets. The fluoro group on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The ethanol moiety may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 2-(4-Fluoro-2-propoxyphenyl)ethanol is unique due to the combination of the fluoro and propoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2-(4-fluoro-2-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-2-7-14-11-8-10(12)4-3-9(11)5-6-13/h3-4,8,13H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQULMBBKTFDLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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